N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]benzenesulfonamide typically involves several steps. One common method includes the reaction of 4-hydroxy-2,5-dimethylbenzenesulfonyl chloride with aniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from ethanol .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]benzenesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis . The compound’s sulfonamide group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N-(thiazol-4-ylmethyl)benzenesulfonamide: This compound has shown fungicidal activities and is used in agricultural applications.
N-fluorobenzenesulfonimide: Known for its use as a fluorinating reagent in organic synthesis.
The uniqueness of this compound lies in its dual functionality as both a biochemical inhibitor and a versatile synthetic intermediate. Its specific structural features, such as the presence of both hydroxyl and sulfonamide groups, contribute to its distinct reactivity and application potential .
Properties
Molecular Formula |
C20H19NO5S2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H19NO5S2/c1-14-13-18(21-28(25,26)17-11-7-4-8-12-17)15(2)20(19(14)22)27(23,24)16-9-5-3-6-10-16/h3-13,21-22H,1-2H3 |
InChI Key |
HTVZLIUVADNULV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=CC=C2)C)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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